molecular formula C13H13N3O4S B6966246 N,N-bis(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

N,N-bis(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No.: B6966246
M. Wt: 307.33 g/mol
InChI Key: FHLSTEZGFQBTSU-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a complex organic compound that features a benzodioxepine ring system with sulfonamide and cyanomethyl functional groups

Properties

IUPAC Name

N,N-bis(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c14-4-6-16(7-5-15)21(17,18)11-2-3-12-13(10-11)20-9-1-8-19-12/h2-3,10H,1,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLSTEZGFQBTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N(CC#N)CC#N)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multi-component coupling reactions. One effective method utilizes a cooperative catalytic system comprised of copper(I) chloride (CuCl) and copper(II) triflate (Cu(OTf)2). This system catalyzes the coupling of aliphatic or aromatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) to produce the desired cyanomethylamine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling cyanide-containing reagents.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The cyanomethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the benzodioxepine ring.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Trimethylsilyl Cyanide (TMSCN): Used in the initial synthesis.

    Copper Catalysts: Such as CuCl and Cu(OTf)2, which facilitate multi-component coupling reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various cyanomethyl derivatives, while oxidation reactions could produce sulfonamide derivatives with altered oxidation states.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Could be explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-bis(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide exerts its effects is not well-documented. it is likely that the compound interacts with various molecular targets through its functional groups. The cyanomethyl and sulfonamide groups may participate in binding interactions with enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is unique due to its benzodioxepine ring system, which imparts distinct chemical properties and potential biological activities compared to other cyanomethyl-containing compounds.

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